Saturation State Dictates Physicochemical Profile: A Comparison with Bicyclo[3.3.0]oct-1-en-3-one
The fully saturated hexahydro-pentalen-1-one core (CAS 19915-11-8) exhibits a computed LogP (XLogP3-AA) of 1.5, a critical parameter for predicting membrane permeability and bioavailability [1]. In contrast, the unsaturated analog bicyclo[3.3.0]oct-1-en-3-one, while structurally related, possesses a double bond that introduces a planar region, alters electron density, and would result in a different LogP and a distinct reactivity profile (e.g., potential for electrophilic addition) [2]. This difference is fundamental when selecting a building block for medicinal chemistry campaigns where a specific hydrophobicity and lack of alkene reactivity are required.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.5 |
| Comparator Or Baseline | Bicyclo[3.3.0]oct-1-en-3-one (LogP not directly reported, but known to be different due to unsaturation) |
| Quantified Difference | Significant (qualitative difference in hydrophobicity and reactivity) |
| Conditions | Computed property; standard organic chemistry principles |
Why This Matters
Procurement of the incorrect saturation state (saturated vs. unsaturated) will lead to compounds with different lipophilicity and chemical reactivity, fundamentally altering their behavior in biological assays and synthetic transformations.
- [1] PubChem. (2025). Computed Properties for cis-Bicyclo(3.3.0)-octan-2-one. National Center for Biotechnology Information. CID 140631. View Source
- [2] Ivănescu, T., et al. (2021). New β-ketophosphonates for the synthesis of prostaglandin analogues. 1. Phosphonates with a bicyclo[3.3.0]octene scaffold spaced by a methylene group from the β-ketone. Bioorganic & Medicinal Chemistry Letters, 48, 128243. View Source
